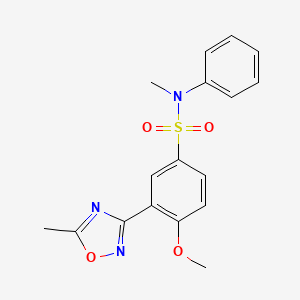
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound with potential applications in scientific research. This compound is a member of the pyridine family and contains an oxadiazole ring, which makes it a potential candidate for various biological applications.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not well understood. However, it is believed that this compound targets various biological pathways, including enzymes and receptors. The compound's unique structure allows it to interact with these targets, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and protein kinase C. Additionally, this compound has been shown to activate certain receptors, including the adenosine A1 receptor. These effects can lead to various physiological effects, including vasodilation and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its unique structure, which allows it to target various biological pathways. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to use in certain assays.
Direcciones Futuras
There are several future directions for the research and development of N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One potential direction is the development of drugs that target the adenosine A1 receptor, which this compound has been shown to activate. Additionally, this compound's unique structure makes it a potential candidate for the development of drugs that target various enzymes and receptors. Finally, this compound can be used as a tool in various biological assays to study the biological pathways that it targets.
Métodos De Síntesis
The synthesis of N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can be achieved through a multi-step process. The first step involves the synthesis of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridine-2-amine by reacting 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-chloropyridine. The second step involves the reduction of the nitro group in the presence of palladium on carbon to form the amine group. Finally, the third step involves the reaction of the amine group with 4-methylbenzyl chloride to form N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has potential applications in scientific research. This compound is a potential candidate for the development of drugs that target various biological pathways. The compound's unique structure makes it a potential candidate for the development of drugs that target enzymes, receptors, and other biological targets. Additionally, this compound can be used as a tool in various biological assays to study the biological pathways that it targets.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-8-10-17(11-9-15)14-24-21-19(7-4-12-23-21)22-25-20(26-27-22)18-6-3-5-16(2)13-18/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEKEKUKUYUUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)








![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)